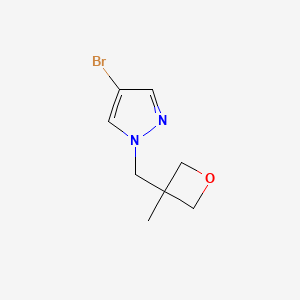

4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole

Description

Historical Context and Development in Heterocyclic Chemistry

The development of 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole must be understood within the broader historical context of heterocyclic chemistry, particularly the evolution of pyrazole and oxetane research. The pyrazole framework traces its origins to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" for this class of compounds. The fundamental pyrazole structure, characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, has since become a cornerstone of heterocyclic chemistry.

The classical synthesis method developed by Hans von Pechmann in 1898 involved the reaction of acetylene with diazomethane to produce pyrazole, establishing the foundation for subsequent developments in this field. This early work laid the groundwork for understanding the reactivity patterns and synthetic accessibility of pyrazole derivatives. The incorporation of bromine substituents into pyrazole systems emerged as researchers sought to enhance the synthetic versatility of these compounds, with halogenated pyrazoles serving as valuable intermediates for cross-coupling reactions and nucleophilic substitutions.

The oxetane component of this compound represents a more recent addition to the heterocyclic toolkit. Oxetanes, characterized by their four-membered cyclic ether structure, remained relatively unexplored for many years due to their perceived instability and limited synthetic accessibility. However, the discovery of oxetane-containing natural products, most notably paclitaxel isolated from Taxus brevifolia in 1971 and approved by the Food and Drug Administration in 1993, sparked renewed interest in oxetane chemistry. This breakthrough demonstrated that oxetane rings could exist as stable entities under physiological conditions, leading to increased investigation of oxetane derivatives as pharmaceutical building blocks.

The combination of brominated pyrazole and methylated oxetane functionalities in a single molecule represents a sophisticated approach to heterocyclic design. This structural arrangement emerged from the recognition that oxetanes could serve as stable fragments in functional-oriented design, challenging earlier assumptions about their inherent instability. The development of 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole reflects the modern trend toward creating complex heterocyclic architectures that combine multiple functional elements to achieve desired chemical and biological properties.

Position within Pyrazole and Oxetane Chemistry

4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole occupies a unique position at the intersection of pyrazole and oxetane chemistry, representing a bridge between two distinct but complementary heterocyclic systems. The pyrazole component places this compound within a well-established family of heterocycles known for their diverse biological activities and synthetic utility. Pyrazole derivatives have been recognized as unique heterocyclic molecules exhibiting a broad range of biological activities, including analgesic, antiviral, antihistaminic, antimicrobial, antitumor, and anti-inflammatory properties. The presence of the bromine substituent at the 4-position of the pyrazole ring enhances the compound's synthetic versatility, providing a site for various coupling reactions and nucleophilic substitutions.

The oxetane moiety in this compound contributes significant structural and chemical diversity. Research has demonstrated that oxetanes can serve as stable building blocks in medicinal chemistry applications, challenging previous perceptions about their inherent reactivity. The 3-methyloxetan-3-yl substituent represents a specific type of disubstituted oxetane that has gained attention for its stability and synthetic accessibility. Studies have shown that over 40 different transformations can be applied to oxetane-containing compounds while maintaining the integrity of the four-membered ring, demonstrating the tolerance of oxetanes toward various reaction conditions typical of organic and medicinal chemistry toolboxes.

The structural relationship between this compound and other heterocyclic systems becomes apparent when examining related molecules in the literature. For instance, compounds such as 4-bromo-1-(oxetan-3-yl)-1H-pyrazole, which lacks the methyl substitution on the oxetane ring, provide insight into structure-activity relationships within this family. Similarly, compounds featuring different substitution patterns on the pyrazole ring, such as 4-bromo-3-methyl-1H-pyrazole, offer comparative frameworks for understanding the impact of structural modifications.

The integration of both pyrazole and oxetane functionalities in a single molecule creates opportunities for accessing diverse chemical space. The pyrazole ring can act as a ligand for various enzymes and receptors, while the oxetane ring can undergo ring-opening reactions under specific conditions, generating reactive intermediates capable of interacting with biological targets. This dual functionality positions 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole as a valuable scaffold for exploring novel chemical transformations and biological activities.

Structural Classification and Nomenclature

The systematic nomenclature and structural classification of 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole reflects the compound's complex heterocyclic architecture and provides essential information for understanding its chemical properties. According to International Union of Pure and Applied Chemistry conventions, the compound name describes a pyrazole ring system with specific substitution patterns that define its unique chemical identity.

The core pyrazole ring serves as the parent structure, designated as 1H-pyrazole to indicate the position of the hydrogen atom on the nitrogen-containing five-membered ring. The "4-Bromo" designation specifies the presence of a bromine atom at the 4-position of the pyrazole ring, while the complex substituent "((3-methyloxetan-3-yl)methyl)" at the 1-position describes the oxetane-containing side chain. This nomenclature system ensures unambiguous identification of the compound and facilitates communication within the scientific community.

The molecular structure can be represented through various chemical notation systems, each providing different levels of structural detail. The molecular formula C8H11BrN2O indicates the compound contains eight carbon atoms, eleven hydrogen atoms, one bromine atom, two nitrogen atoms, and one oxygen atom. The simplified molecular-input line-entry system notation CC1(COC1)Cn1ncc(c1)Br provides a linear representation of the molecular connectivity, enabling computer-based structure processing and database searches.

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C8H11BrN2O | |

| Molecular Weight | 231.09 g/mol | |

| Chemical Abstracts Service Number | 1258452-60-6 | |

| Molecular Design Language Number | MFCD28533609 |

The structural classification of this compound places it within multiple chemical categories based on its constituent functional groups. As a brominated heterocycle, it belongs to the class of halogenated pyrazoles, which are valued for their synthetic utility in cross-coupling reactions. The oxetane functionality classifies it as a member of the strained ring heterocycles, a group known for unique reactivity patterns and potential biological activities. The presence of both aromatic and aliphatic carbon atoms creates a mixed hybridization environment that influences the compound's chemical behavior and physical properties.

The three-dimensional structure of 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole exhibits specific geometric features that impact its chemical and biological properties. The pyrazole ring adopts a planar conformation, consistent with its aromatic character, while the oxetane ring maintains a puckered four-membered ring geometry. The methylene linker connecting these two ring systems provides conformational flexibility, allowing the molecule to adopt various spatial arrangements depending on the chemical environment.

Significance in Modern Chemical Research

The significance of 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole in modern chemical research stems from its unique combination of structural features that address several contemporary challenges in organic synthesis and medicinal chemistry. This compound represents an intersection of two important trends in heterocyclic chemistry: the continued development of pyrazole-based scaffolds for pharmaceutical applications and the emerging recognition of oxetanes as valuable building blocks for drug discovery.

Recent research has highlighted the importance of oxetane-containing compounds in medicinal chemistry, with studies demonstrating that these four-membered ring systems can enhance the pharmacological properties of drug candidates while maintaining chemical stability under physiological conditions. The incorporation of oxetane functionality into pharmaceutical scaffolds has been shown to improve solubility, metabolic stability, and binding affinity to biological targets. The specific 3-methyloxetan-3-yl substitution pattern present in this compound represents an optimized oxetane derivative that combines synthetic accessibility with enhanced stability.

The brominated pyrazole component contributes to the compound's research significance through its established role in medicinal chemistry. Pyrazole derivatives have found applications in numerous therapeutic areas, with notable examples including celecoxib for anti-inflammatory therapy and stanozolol as an anabolic steroid. The bromine substituent at the 4-position provides a versatile synthetic handle for further functionalization through various cross-coupling reactions, enabling the preparation of diverse molecular libraries for biological screening.

Contemporary research efforts have focused on developing efficient synthetic methodologies for accessing complex heterocyclic compounds like 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole. The synthesis of such compounds requires careful consideration of both the pyrazole and oxetane components, as each presents unique synthetic challenges. Advanced synthetic protocols have been developed to address these challenges, including methods for the selective functionalization of pyrazole rings and the controlled introduction of oxetane substituents.

The compound's potential applications extend beyond traditional pharmaceutical research into areas such as materials science and catalysis. The combination of aromatic and strained ring systems in a single molecule creates opportunities for developing novel materials with unique electronic and mechanical properties. Additionally, the presence of multiple heteroatoms and functional groups makes this compound an attractive candidate for exploring new catalytic transformations and developing innovative synthetic methodologies.

| Research Application | Potential Impact | Key Features |

|---|---|---|

| Pharmaceutical Development | Enhanced drug-like properties | Oxetane stability, pyrazole bioactivity |

| Synthetic Chemistry | Versatile building block | Bromine substitution, heterocyclic diversity |

| Materials Science | Novel electronic properties | Mixed aromatic-aliphatic structure |

| Catalysis Research | New reaction pathways | Multiple coordination sites |

The ongoing development of this compound and related structures continues to advance our understanding of structure-activity relationships in heterocyclic chemistry. Recent studies have demonstrated that modifications to either the pyrazole or oxetane components can significantly impact the compound's chemical and biological properties, providing valuable insights for rational drug design and materials development. This research contributes to the broader goal of expanding the chemical space available to researchers and developing new tools for addressing complex scientific challenges.

Properties

IUPAC Name |

4-bromo-1-[(3-methyloxetan-3-yl)methyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-8(5-12-6-8)4-11-3-7(9)2-10-11/h2-3H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORVZBFZCQOHQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Conditions

- Starting materials : 4-bromopyrazole and 3-bromomethyl-3-methyloxetane

- Base : Sodium hydride (NaH, typically 55% dispersion in mineral oil)

- Solvent : Dimethylformamide (DMF)

- Temperature : Room temperature (approximately 20–25 °C)

- Reaction time : 1.5 hours stirring after addition of alkylating agent

- Workup : Quenching with saturated sodium bicarbonate (NaHCO3) solution, followed by extraction with ethyl acetate (EtOAc)

- Purification : Silica gel column chromatography using heptane/ethyl acetate mixtures (starting from 80:20 to 50:50)

Experimental Details and Yield

| Parameter | Details |

|---|---|

| NaH amount | 98 mg (55% in mineral oil, 2.25 mmol) |

| 4-Bromopyrazole amount | 300 mg (2.04 mmol) |

| 3-Bromomethyl-3-methyloxetane | 404 mg (2.45 mmol) |

| Solvent volume (DMF) | 1.2 mL (NaH suspension) + 2 mL (4-bromopyrazole) + 2 mL (alkylating agent) |

| Reaction temperature | Room temperature |

| Reaction time | 1.5 hours |

| Yield | 94% (444 mg of product) |

| Product state | Colorless oil |

| MS (EI) | 231.2 (M+H)+ |

This method provides a high yield (94%) of the desired product with straightforward workup and purification steps.

Mechanistic Considerations

The reaction proceeds via deprotonation of the pyrazole nitrogen by sodium hydride, generating a nucleophilic pyrazolide anion. This anion then undergoes nucleophilic substitution (SN2) with the electrophilic 3-bromomethyl-3-methyloxetane, resulting in the N-alkylated product.

Summary Table of Preparation Data

Analytical and Purification Techniques

- Purification : Silica gel column chromatography with gradient elution (heptane/ethyl acetate or ethyl acetate/n-hexane mixtures)

- Characterization : Mass spectrometry (MS), Nuclear Magnetic Resonance (1H NMR, 13C NMR), Infrared spectroscopy (IR)

- Reaction Monitoring : Thin-layer chromatography (TLC) using ethyl acetate/n-hexane or heptane/ethyl acetate solvent systems

Research Findings and Practical Considerations

- The use of sodium hydride as a strong base in DMF is critical for efficient deprotonation and subsequent alkylation.

- Room temperature conditions are sufficient, avoiding the need for elevated temperatures which might degrade sensitive oxetane rings.

- The alkylating agent 3-bromomethyl-3-methyloxetane must be added slowly to control reaction rate and avoid side reactions.

- The high yield (94%) and clean product profile suggest this method is suitable for scale-up and further functionalization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl or aryl-alkyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazole ring substituted with a bromo group and a methyloxetane moiety, which contributes to its reactivity and potential applications. Its molecular formula is C₈H₁₁BrN₂O, which indicates the presence of bromine—a feature that often enhances biological activity.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole has been studied for its effectiveness against various bacterial strains. The presence of the bromine atom may enhance the compound's ability to penetrate microbial cell walls, thus increasing its efficacy as an antimicrobial agent .

2. Anti-inflammatory Properties

Compounds with pyrazole structures have been investigated for their anti-inflammatory effects. Preliminary studies suggest that 4-bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole may inhibit specific inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .

3. Potential in Cancer Therapy

There is ongoing research into the role of pyrazole derivatives in cancer treatment. The compound's unique structure allows it to interact with various biological targets involved in tumor growth and proliferation. Studies are currently being conducted to evaluate its effectiveness in inhibiting cancer cell lines .

Agricultural Applications

1. Pesticide Development

The compound's chemical properties make it suitable for developing new pesticides. Its ability to disrupt biological processes in pests can lead to effective formulations that minimize crop damage while being less harmful to non-target organisms .

2. Plant Growth Regulators

Research has explored the use of 4-bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole as a plant growth regulator. Its application may enhance growth rates or resistance to environmental stressors, contributing to improved agricultural yields .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound can serve as a building block for synthesizing novel polymers with specific properties. The incorporation of 4-bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole into polymer matrices may lead to materials with enhanced thermal stability and mechanical strength .

2. Coatings and Adhesives

Due to its reactive nature, the compound can be utilized in formulating advanced coatings and adhesives that require specific performance characteristics such as durability and resistance to environmental factors .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole with key analogues, highlighting substituent variations and their implications:

Key Observations:

- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) at C3 (as in 4-Bromo-1-methyl-3-CF₃-pyrazole) enhances electrophilicity, making it reactive in cross-coupling reactions .

- Steric Effects : Bulky substituents like bicyclo groups () or naphthalenyl moieties () may influence solubility and bioavailability.

Biological Activity

4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole (CAS No. 1258452-60-6) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a bromine atom and a methyloxetane moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole is C8H11BrN2O, with a molecular weight of 231.09 g/mol. Its structure includes a pyrazole ring substituted with a bromine atom and a methyloxetane group, which may contribute to its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H11BrN2O |

| Molecular Weight | 231.09 g/mol |

| CAS Number | 1258452-60-6 |

| Boiling Point | Not available |

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds found that those with halogen substitutions, such as bromine, often displayed enhanced activity against bacterial strains. The presence of the methyloxetane group may also contribute to this activity by increasing lipophilicity and membrane permeability, facilitating cellular uptake .

Anti-inflammatory Properties

In vitro studies have suggested that compounds similar to 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole can inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory conditions. The mechanism may involve the modulation of signaling pathways related to inflammation, such as NF-kB and MAPK pathways .

Anticancer Potential

Recent investigations into pyrazole derivatives have highlighted their potential as anticancer agents. The compound's ability to induce apoptosis in cancer cells has been noted, possibly through the activation of caspases or inhibition of cell proliferation signals. Further studies are needed to elucidate the specific pathways involved .

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of various brominated pyrazoles against Gram-positive and Gram-negative bacteria. The results demonstrated that 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole exhibited notable inhibition zones comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development .

Study 2: Anti-inflammatory Activity

In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. This finding supports the hypothesis that this compound may serve as an effective anti-inflammatory agent .

The biological activity of 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Cell Membrane Interaction : The lipophilic nature due to the methyloxetane group could enhance interaction with cell membranes, facilitating entry into cells.

- Signal Modulation : It may modulate signaling pathways involved in cell growth and apoptosis, particularly in cancer cells.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-Bromo-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazole?

A1. The synthesis typically involves bromination of a pyrazole precursor followed by alkylation to introduce the (3-methyloxetan-3-yl)methyl group. For example:

- Bromination : Reacting 1-phenyl-3-pyridyl-5-pyrazolone with bromine in chloroform at room temperature yields brominated pyrazoles (68% yield after crystallization from ethanol) .

- Alkylation : Substituted pyrazoles can undergo N-alkylation using oxetan-3-ylmethyl derivatives. A decarboxylative N-alkylation strategy with Ru(dtbbpy)₃₂ catalyst in DCE/HFIP solvent achieves efficient coupling (e.g., 86% yield for similar compounds) .

Key considerations : Purification via column chromatography (e.g., ethyl acetate/n-hexane gradients) or crystallization is critical to isolate the product .

Advanced Synthesis Challenges

Q. Q2. How can regioselectivity be controlled during bromination of the pyrazole ring?

A2. Regioselectivity depends on reaction conditions and substituent effects:

- Electrophilic bromination : Bromine in chloroform favors substitution at the 4-position of pyrazoles due to steric and electronic directing effects of existing groups (e.g., phenyl or pyridyl substituents) .

- Contradictions : Conflicting reports on bromine reactivity (e.g., vs. NBS) require validation via NMR monitoring. For example, ¹H NMR (δ 8.08 ppm for pyrazole CH) and ¹³C NMR (δ 139.51 ppm for CF₃-substituted pyrazole) confirm regiochemical outcomes .

Methodological Optimization

Q. Q3. What strategies improve the yield of the (3-methyloxetan-3-yl)methyl group introduction?

A3. Key factors include:

- Catalyst selection : Ruthenium-based catalysts (e.g., Ru(dtbbpy)₃₂) enable efficient decarboxylative coupling under mild conditions, minimizing side reactions .

- Solvent systems : Mixed solvents like DCE/HFIP (2:1) enhance reactivity by stabilizing intermediates .

- Substrate activation : Pre-functionalization of the oxetan-3-ylmethyl group (e.g., as a propanoic acid derivative) improves electrophilicity .

Analytical and Structural Characterization

Q. Q4. How do HRMS and 2D NMR resolve structural ambiguities in substituted pyrazoles?

A4.

- HRMS : High-resolution mass spectrometry (e.g., ESI-HRMS) confirms molecular formulas. For example, C₁₄H₁₀BrF₃N₄OS shows a calculated mass of 418.9784 Da, matching experimental data .

- NMR : ¹H-¹³C HMBC correlations identify substituent positions. A pyrazole CH signal at δ 8.08 ppm (¹H NMR) and coupling with CF₃ (J = 38.86 Hz in ¹³C NMR) validate substitution patterns .

Data Contradiction Analysis

Q. Q5. How to address discrepancies in reported yields for similar pyrazole derivatives?

A5. Variability arises from:

- Purification methods : Column chromatography (ethyl acetate/n-hexane) vs. crystallization (ethanol) can lead to yield differences (e.g., 64% vs. 68% yields in similar brominations) .

- Catalyst loading : Ruthenium catalyst concentrations (0.025 equiv. vs. higher) significantly impact efficiency .

Recommendation : Standardize reaction monitoring (e.g., TLC or LC-MS) and report isolated yields post-purification.

Biological Activity and Functionalization

Q. Q6. What functionalization strategies enhance the bioactivity of this compound?

A6.

- Heterocycle fusion : Condensation with thiazoles or triazoles (e.g., 4-(4-bromophenyl)thiazole derivatives) improves pharmacological profiles .

- Boronate introduction : Adding 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups enables Suzuki-Miyaura cross-coupling for further derivatization .

Stability and Storage

Q. Q7. What are the optimal storage conditions to prevent decomposition?

A7.

- Light sensitivity : Store in amber vials at -20°C to avoid photodegradation.

- Moisture control : Use desiccants (e.g., silica gel) and inert atmospheres (N₂ or Ar) for hygroscopic derivatives .

Advanced Applications in Drug Discovery

Q. Q8. How is this compound utilized in kinase inhibitor development?

A8. The (3-methyloxetan-3-yl)methyl group enhances solubility and metabolic stability. For example:

- PK/PD optimization : Analogous pyrazoles show improved bioavailability in preclinical models (e.g., N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine, 70% yield post-HPLC) .

- Selectivity screening : Competitive binding assays (e.g., ATP-site displacement) validate target engagement .

Green Chemistry Considerations

Q. Q9. Can eco-friendly methods replace traditional bromination protocols?

A9. Yes:

- Solvent-free bromination : Mechanochemical grinding with NBS reduces waste .

- Catalytic recycling : Ru catalysts in DCE/HFIP can be reused up to 3 times without significant yield loss .

Computational Modeling

Q. Q10. How do DFT calculations predict reactivity in further derivatization?

A10.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.